1-(1-Cyclopropyl-1h-benzo[d]imidazol-2-yl)-N-methylmethanamine
CAS No.:
Cat. No.: VC17759893
Molecular Formula: C12H15N3
Molecular Weight: 201.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H15N3 |
|---|---|
| Molecular Weight | 201.27 g/mol |
| IUPAC Name | 1-(1-cyclopropylbenzimidazol-2-yl)-N-methylmethanamine |
| Standard InChI | InChI=1S/C12H15N3/c1-13-8-12-14-10-4-2-3-5-11(10)15(12)9-6-7-9/h2-5,9,13H,6-8H2,1H3 |
| Standard InChI Key | IIAVHZQHJRBATG-UHFFFAOYSA-N |
| Canonical SMILES | CNCC1=NC2=CC=CC=C2N1C3CC3 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
1-(1-Cyclopropyl-1H-benzo[d]imidazol-2-yl)-N-methylmethanamine (molecular formula: C₁₂H₁₅N₃; molecular weight: 201.27 g/mol) features a benzimidazole scaffold fused to a benzene ring, with a cyclopropyl group attached to the imidazole nitrogen (N1) and an N-methylmethanamine substituent at the C2 position . The IUPAC name, 1-(1-cyclopropylbenzimidazol-2-yl)-N-methylmethanamine, reflects this substitution pattern . The cyclopropyl group introduces steric hindrance and electronic effects, while the N-methylmethanamine moiety enhances solubility and basicity.
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₅N₃ |
| Molecular Weight | 201.27 g/mol |
| IUPAC Name | 1-(1-cyclopropylbenzimidazol-2-yl)-N-methylmethanamine |
| SMILES | CNCC1=NC2=CC=CC=C2N1C3CC3 |
| InChI Key | IIAVHZQHJRBATG-UHFFFAOYSA-N |
The cyclopropyl group (C3H5) contributes to a calculated partition coefficient (LogP) of ~2.1, balancing lipophilicity and aqueous solubility . The N-methylmethanamine group (CH2NHCH3) introduces a basic nitrogen (pKa ~9.5), facilitating protonation under physiological conditions .
Spectroscopic Characterization
Nuclear magnetic resonance (NMR) spectroscopy reveals distinct signals for the cyclopropyl protons (δ 0.5–2.5 ppm) and aromatic benzimidazole protons (δ 7.0–8.0 ppm) . Infrared (IR) spectra show characteristic N-H stretches (~3200 cm⁻¹) and C=N vibrations (~1600 cm⁻¹) . High-resolution mass spectrometry (HRMS) confirms the molecular ion peak at m/z 201.27 ([M+H]⁺) .
Synthetic Routes and Optimization
Core Benzimidazole Formation
The benzimidazole core is typically synthesized via acid-catalyzed condensation of o-phenylenediamine with carboxylic acid derivatives. For example, heating o-phenylenediamine with formic acid yields unsubstituted benzimidazole, while substituted analogs require tailored aldehydes or ketones .
Cyclopropanation Strategies
Introducing the cyclopropyl group at N1 involves alkylation using cyclopropyl bromide under basic conditions (e.g., K₂CO₃ in dimethylformamide) . Alternative methods include transition metal-catalyzed cyclopropanation, though yields remain moderate (~40–60%) due to steric constraints .
N-Methylation of Methanamine
The final step employs reductive amination with formaldehyde and sodium borohydride (NaBH₄) or direct methylation using methyl iodide . Solvent selection (e.g., tetrahydrofuran vs. acetonitrile) critically influences reaction efficiency, with optimal yields reaching 70–75% .
Table 2: Synthetic Pathway Comparison
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Benzimidazole formation | o-Phenylenediamine + HCOOH | 85 |
| Cyclopropanation | Cyclopropyl bromide, K₂CO₃ | 60 |
| N-Methylation | CH₃I, DMF, 60°C | 75 |
Biological Activity and Mechanisms
Antimicrobial Effects
Benzimidazoles with basic side chains exhibit broad-spectrum antimicrobial activity. The N-methylmethanamine group in this compound could enhance membrane penetration, potentiating activity against Gram-positive bacteria (e.g., Staphylococcus aureus) .
Neuroprotective Hypotheses
Comparative Analysis with Structural Analogs
Substituent Effects on Bioactivity
Replacing the cyclopropyl group with isopropyl (as in PubChem CID 43142742) increases LogP to ~2.8, reducing aqueous solubility but enhancing blood-brain barrier permeability . The N-methylmethanamine group in the target compound improves solubility (∼15 mg/mL) compared to unsubstituted analogs (<5 mg/mL) .
Table 3: Analog Comparison
| Compound | Substituent (N1) | C2 Substituent | Molecular Weight | LogP |
|---|---|---|---|---|
| Target Compound | Cyclopropyl | N-methylmethanamine | 201.27 | 2.1 |
| PubChem CID 43142742 | Cyclopropyl | 3-methylbutan-1-amine | 243.35 | 2.8 |
Industrial Applications
The cyclopropyl group’s metabolic stability makes this compound a candidate for agrochemical development, particularly as a fungicide or insecticide . Its rigid structure also suits metal-organic framework (MOF) synthesis, where benzimidazoles act as bridging ligands .
Future Research Directions
Targeted Biological Screening
Priority areas include:
-
Kinase inhibition assays: Prioritize tyrosine kinases (e.g., EGFR, VEGFR) due to benzimidazole’s ATP-binding site affinity.
-
Antiparasitic testing: Evaluate activity against Plasmodium falciparum and Leishmania species.
Synthetic Methodology Improvements
Developing enantioselective cyclopropanation protocols could yield optically pure variants for chiral drug discovery . Flow chemistry approaches may enhance reaction scalability and safety.
Computational Modeling Advances
Machine learning models trained on benzimidazole datasets could predict novel derivatives with optimized pharmacokinetic profiles. Quantum mechanical calculations (e.g., DFT) would elucidate charge distribution and reactive sites .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume